An In-depth Technical Guide to the Physical and Chemical Properties of n-Undecyl Alcohol
An In-depth Technical Guide to the Physical and Chemical Properties of n-Undecyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Undecyl alcohol, also known as undecan-1-ol or undecanol, is a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₀OH. As a member of the fatty alcohol class, it finds applications in various industries, including the formulation of pharmaceuticals, cosmetics, and as a flavoring and fragrance agent.[1][2] Its amphipathic nature, possessing both a hydrophilic alcohol group and a hydrophobic alkyl chain, governs its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of n-undecyl alcohol, detailed experimental protocols for their determination, and an exploration of its metabolic context.
Physical Properties of n-Undecyl Alcohol
The physical characteristics of n-undecyl alcohol are crucial for its handling, formulation, and application. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O | [1] |
| Molar Mass | 172.31 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, pleasant, slightly citrus-like | [1] |
| Melting Point | 11-19 °C (51.8-66.2 °F) | [1] |
| Boiling Point | 243 °C (469.4 °F) at 760 mmHg | [1] |
| 146 °C (294.8 °F) at 30 mmHg | [1] | |
| Density | 0.83 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.440 | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate | [1] |
| Vapor Pressure | <1 hPa at 20 °C | |
| Flash Point | >82 °C (>179.6 °F) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 4.9 |
Chemical Properties and Reactivity
n-Undecyl alcohol exhibits chemical properties typical of a primary fatty alcohol. It is a stable compound but is incompatible with strong oxidizing agents and strong acids.[1] Key chemical reactions involving n-undecyl alcohol include oxidation, esterification, and dehydration.
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Oxidation: As a primary alcohol, n-undecyl alcohol can be oxidized to form undecanal (an aldehyde) and further to undecanoic acid (a carboxylic acid).
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Esterification: It readily reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters, which often have characteristic fragrances.
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Dehydration: Under acidic conditions and heat, n-undecyl alcohol can undergo dehydration to form undecene.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and for conducting characteristic chemical reactions of n-undecyl alcohol.
Determination of Physical Properties
1. Melting Point Determination (Capillary Method)
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For n-undecyl alcohol, which is a liquid at room temperature, this would be determined as its freezing point. The principle remains the same, observing the temperature of phase transition.
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Apparatus: Melting point apparatus, capillary tubes, thermometer.
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Procedure:
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Cool a sample of n-undecyl alcohol until it solidifies.
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Introduce a small amount of the powdered solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
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2. Boiling Point Determination (Micro-reflux Method)
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
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Apparatus: Thiele tube or a similar heating bath, thermometer, small test tube, capillary tube.
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Procedure:
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Place a small volume (a few milliliters) of n-undecyl alcohol into a small test tube.
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Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the alcohol.
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Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.
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When a continuous stream of bubbles is observed, stop heating.
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The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
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3. Density Determination (Pycnometer Method)
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Principle: Density is the mass per unit volume of a substance. A pycnometer is a flask with a precise, known volume.
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Apparatus: Pycnometer, analytical balance, thermometer.
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Procedure:
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Clean and dry the pycnometer and determine its mass (m₁).
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Fill the pycnometer with distilled water of a known temperature and determine the mass (m₂).
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Empty and dry the pycnometer, then fill it with n-undecyl alcohol at the same temperature and determine the mass (m₃).
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The density of n-undecyl alcohol can be calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
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4. Refractive Index Measurement (Abbe Refractometer)
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Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
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Apparatus: Abbe refractometer, constant temperature water bath.
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Procedure:
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Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
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Ensure the prism surfaces are clean and dry.
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Place a few drops of n-undecyl alcohol onto the lower prism.
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Close the prisms and allow the sample to reach a constant temperature (typically 20°C) by circulating water from a water bath.
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Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
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Read the refractive index from the scale.
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Chemical Synthesis and Reactions
1. Oxidation of n-Undecyl Alcohol to Undecanoic Acid
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Principle: A primary alcohol is oxidized to a carboxylic acid using a strong oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid).
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Reagents: n-Undecyl alcohol, Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water), acetone, diethyl ether, anhydrous magnesium sulfate.
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Procedure:
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Dissolve n-undecyl alcohol in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
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Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.
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After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.
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Quench the reaction by adding isopropyl alcohol until the orange color disappears.
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Remove the acetone by rotary evaporation.
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Extract the aqueous residue with diethyl ether.
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude undecanoic acid.
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The product can be further purified by recrystallization or distillation.
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2. Esterification of n-Undecyl Alcohol with Undecanoic Acid (Fischer Esterification)
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Principle: A carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. This is a reversible reaction.
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Reagents: n-Undecyl alcohol, undecanoic acid, concentrated sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine n-undecyl alcohol, undecanoic acid, and a catalytic amount of concentrated sulfuric acid in a suitable solvent like toluene.
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Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
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Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude wax ester (undecyl undecanoate).
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Purify the ester by vacuum distillation or column chromatography.[3]
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Metabolic Pathway of n-Undecyl Alcohol
As a long-chain fatty alcohol, n-undecyl alcohol is expected to be metabolized in the body through pathways similar to other fatty alcohols. The primary route involves oxidation to the corresponding aldehyde and then to the fatty acid.
Caption: Metabolic pathway of n-undecyl alcohol.
This metabolic conversion primarily occurs in the liver. The resulting undecanoic acid can then be activated to its coenzyme A (CoA) derivative, undecanoyl-CoA, which can enter the β-oxidation pathway for energy production or be incorporated into complex lipids.
Experimental Workflow for Studying Fatty Alcohol Metabolism
Investigating the metabolism of a fatty alcohol like n-undecyl alcohol typically involves a series of in vitro and/or in vivo experiments.
Caption: Experimental workflow for fatty alcohol metabolism.
This workflow allows researchers to identify the metabolites of n-undecyl alcohol, determine the rate and extent of its metabolism, and understand its pharmacokinetic and pharmacodynamic properties. The use of isotopically labeled n-undecyl alcohol (e.g., with ¹³C or ²H) is crucial for tracing its metabolic fate.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of n-undecyl alcohol, complete with experimental protocols for their characterization. Understanding these fundamental properties is essential for the effective utilization of this compound in research, drug development, and various industrial applications. The outlined metabolic pathway and experimental workflow offer a framework for further investigation into the biological significance of n-undecyl alcohol. As with any chemical, appropriate safety precautions should be taken when handling n-undecyl alcohol, including the use of personal protective equipment and working in a well-ventilated area.[1]
